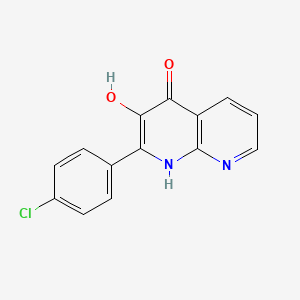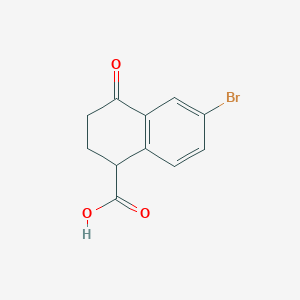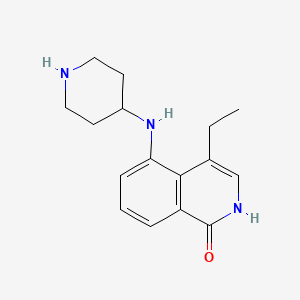
2-Amino-7-(2-hydroxy-1-phenylethyl)-1H-purin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-(2-hydroxy-1-phenylethyl)-1H-purin-6(7H)-one is a complex organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-(2-hydroxy-1-phenylethyl)-1H-purin-6(7H)-one typically involves multi-step organic reactions. One possible synthetic route could involve the condensation of a suitable purine precursor with a phenylethylamine derivative under controlled conditions. The reaction might require catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-(2-hydroxy-1-phenylethyl)-1H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-Amino-7-(2-hydroxy-1-phenylethyl)-1H-purin-6(7H)-one exerts its effects would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Adenine: A purine base found in DNA and RNA.
Guanine: Another purine base in nucleic acids.
Caffeine: A stimulant that is a methylated derivative of xanthine, another purine.
Uniqueness
2-Amino-7-(2-hydroxy-1-phenylethyl)-1H-purin-6(7H)-one’s unique combination of functional groups and its specific structural configuration might confer unique properties, such as specific binding affinities or reactivity patterns, distinguishing it from other purines.
Properties
CAS No. |
77816-17-2 |
|---|---|
Molecular Formula |
C13H13N5O2 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-amino-7-(2-hydroxy-1-phenylethyl)-1H-purin-6-one |
InChI |
InChI=1S/C13H13N5O2/c14-13-16-11-10(12(20)17-13)18(7-15-11)9(6-19)8-4-2-1-3-5-8/h1-5,7,9,19H,6H2,(H3,14,16,17,20) |
InChI Key |
YMHKKYFIGFEOJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)N2C=NC3=C2C(=O)NC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



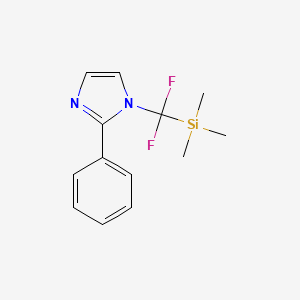
![tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate](/img/structure/B11851302.png)
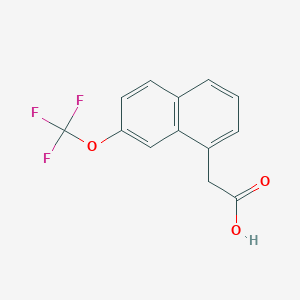
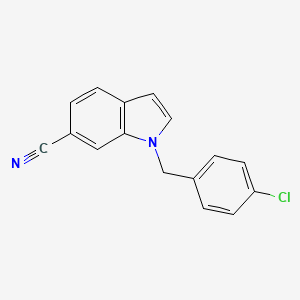
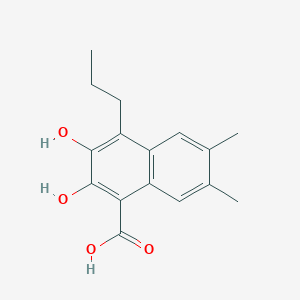

![Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate](/img/structure/B11851349.png)


